2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid
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Overview
Description
2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrrolo[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a methyl group, and a dioxo-pyrrolo-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid typically involves a multi-step process. One common method is the condensation of 2-amino pyrroles with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require mild temperatures and the use of catalysts to facilitate the formation of the pyrrolo[3,2-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents . The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The pathways involved can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine: Explored as a CDK2 inhibitor for cancer treatment.
Furo[2,3-d]pyrimidinone: Evaluated for its cytotoxic activity against cancer cell lines.
Uniqueness
2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C13H15N3O4 |
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Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-[5-(cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H15N3O4/c1-7-4-9-11(15(7)5-8-2-3-8)12(19)16(6-10(17)18)13(20)14-9/h4,8H,2-3,5-6H2,1H3,(H,14,20)(H,17,18) |
InChI Key |
XZNPLKDAEKBTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC3CC3)C(=O)N(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
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